molecular formula C9H5Br2FO B1435830 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1429232-50-7

2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1435830
CAS No.: 1429232-50-7
M. Wt: 307.94 g/mol
InChI Key: IISRTLBDGSVZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5Br2FO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms

Mechanism of Action

Mode of Action

It is known that the compound is electron deficient , which suggests it may interact with its targets by accepting electrons. This could result in changes to the target’s structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one . For instance, the compound is a solid with photochemical properties , suggesting that light exposure could influence its activity. , which could affect its distribution and action in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the bromination of 4-fluoro-2,3-dihydro-1H-inden-1-one using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and optimized reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanone derivatives, while oxidation can produce quinones.

Scientific Research Applications

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with fewer bromine atoms.

    2,2-Dibromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one: Contains additional fluorine atoms.

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A related compound with a different functional group.

Uniqueness

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes multiple halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H5Br2FO
  • Molecular Weight : Approximately 307.94 g/mol
  • Structure : The compound features a bicyclic structure with two bromine atoms and one fluorine atom, contributing to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its electron-deficient nature, making it a potential inhibitor of various enzymes. Notably, it has shown interactions with cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition may enhance the bioavailability of certain drugs when used in combination therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies

Although direct case studies on this compound are sparse, several related studies provide insights into its potential applications:

  • Cytochrome P450 Inhibition : Studies have indicated that halogenated compounds can significantly inhibit CYP enzymes. This property can lead to increased efficacy of co-administered drugs by preventing their metabolic degradation.
  • Synthesis and Derivatives : Investigations into the synthesis of similar indanone derivatives have revealed that modifications to the halogen substituents can enhance biological activity, suggesting that structural optimization could yield more potent compounds .

Properties

IUPAC Name

2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRTLBDGSVZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.